4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Purity Quality Control Procurement

4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1049980-13-3) is a chiral pyrrolidine-3-carboxylic acid derivative featuring a 3,5-dimethoxyphenyl group at the 4-position. This compound exists in the (3S,4R) stereochemical configuration and is a member of the 4-aryl pyrrolidine-3-carboxylic acid class, which has been established as a privileged scaffold in medicinal chemistry for the development of potent endothelin receptor antagonists and antimalarial agents.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B13558902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC
InChIInChI=1S/C13H17NO4/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16)
InChIKeyFBFGHGLKHHVFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (1049980-13-3) for Medicinal Chemistry: Overview and Procurement Specifications


4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1049980-13-3) is a chiral pyrrolidine-3-carboxylic acid derivative featuring a 3,5-dimethoxyphenyl group at the 4-position [1]. This compound exists in the (3S,4R) stereochemical configuration and is a member of the 4-aryl pyrrolidine-3-carboxylic acid class, which has been established as a privileged scaffold in medicinal chemistry for the development of potent endothelin receptor antagonists and antimalarial agents [2]. The compound is commercially available as an organic synthesis intermediate with a minimum HPLC purity specification of 98%, offered at production scales up to kilograms [1].

Why 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid Cannot Be Interchanged with Unsubstituted or Differently Substituted Pyrrolidine-3-carboxylic Acid Analogs


Substitution at the 4-position of the pyrrolidine-3-carboxylic acid core is a critical determinant of biological activity and selectivity. SAR studies on the 4-aryl pyrrolidine-3-carboxylic acid scaffold demonstrate that the presence, position, and electronic nature of aryl substituents profoundly modulate both potency and target selectivity [1]. Specifically, the 3,5-dimethoxyphenyl substitution pattern confers distinct steric and electronic properties that cannot be replicated by unsubstituted phenyl, mono-methoxy, or alternative dimethoxy positional isomers (e.g., 2,4- or 3,4-dimethoxyphenyl), which have been shown to exhibit divergent binding affinities and pharmacokinetic profiles in antimalarial and endothelin receptor antagonist programs [1][2]. Consequently, substituting a generic or off-the-shelf pyrrolidine-3-carboxylic acid analog will not preserve the intended SAR outcomes and may invalidate structure-activity relationships established in the literature.

Quantitative Procurement Evidence for 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: Comparative Data vs. Alternatives


HPLC Purity Specification: Comparative Baseline for Procurement Quality

The (3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid supplied by Capot Chemical is specified to a minimum purity of 98% as determined by HPLC, with a maximum moisture content of 0.5% [1]. This provides a defined, verifiable baseline for procurement, distinguishing it from lower-purity, uncertified, or custom-synthesized research batches where purity may be unquantified or variable.

Purity Quality Control Procurement HPLC

Production Scale Capability: Comparative Supply Chain Advantage

The target compound is commercially available from Capot Chemical at production scales up to kilograms [1]. This contrasts with many research chemical suppliers who may only offer the compound in small (mg to low g) quantities or as a custom synthesis service with longer lead times and higher cost per gram. The availability of kilogram-scale production supports larger-scale lead optimization campaigns and preclinical development without the need for scale-up process development.

Scale-up Supply Chain Procurement

Stereochemical Configuration (3S,4R) vs. Enantiomeric Pairs: Impact on Biological Activity

The target compound is supplied as the specific (3S,4R) enantiomer, which is crucial for maintaining consistent biological activity [1]. In contrast, the (3R,4S) enantiomer or racemic mixtures (e.g., (±)-trans) may exhibit divergent or diminished potency. Published SAR for the 4-aryl pyrrolidine antimalarial series demonstrates that the (3S,4R) stereochemistry is essential for optimal potency, with the opposite enantiomeric series showing a different absolute stereochemical preference for target engagement [2].

Chirality Stereochemistry SAR Antimalarial

Optimal Application Scenarios for 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid in Drug Discovery and Development


Structure-Activity Relationship (SAR) Studies in 4-Aryl Pyrrolidine Antimalarial Programs

This compound serves as a key intermediate for the synthesis of 4-aryl pyrrolidine-based antimalarial agents. The (3S,4R) stereochemistry is essential for accessing the acetamide pyrrolidine series, which has demonstrated potent in vitro activity against P. falciparum (e.g., CWHM-1552 with IC50 = 51 nM in 3D7 assay) and oral efficacy in murine malaria models [1]. The high purity (≥98%) and kilogram-scale availability support iterative SAR exploration and progression to preclinical candidate selection.

Endothelin Receptor Antagonist Discovery and Lead Optimization

The pyrrolidine-3-carboxylic acid core is a validated scaffold for endothelin receptor antagonists. The 3,5-dimethoxyphenyl substitution at the 4-position offers a distinct electronic and steric profile for SAR studies aimed at optimizing potency and selectivity for the ET(A) receptor over the ET(B) receptor [2]. The availability of this specific enantiomer in high purity allows for the exploration of chiral SAR, which is critical for achieving the >1000-fold selectivity ratios observed in advanced leads like A-127722 (IC50 = 0.36 nM for ET(A) vs. ET(B)) [2].

Chiral Building Block for Peptidomimetic and Conformational Analysis

The constrained pyrrolidine ring and defined (3S,4R) stereochemistry make this compound a valuable building block for the synthesis of peptidomimetics. Incorporation of this scaffold into peptide chains can enforce specific backbone conformations, enabling systematic studies of protein-ligand interactions and the design of novel bioactive molecules . The high purity (≥98%) and low moisture content (<0.5%) [3] minimize side reactions during peptide coupling and ensure reproducible conformational outcomes.

Development of Catalytic Asymmetric Synthesis Methodologies

The compound serves as a chiral building block or substrate for developing and validating novel asymmetric synthetic methodologies, including organocatalytic enantioselective Michael additions for constructing highly enantioenriched pyrrolidine-3-carboxylic acid derivatives [4]. The defined (3S,4R) stereochemistry provides a benchmark for assessing enantioselectivity and diastereoselectivity in new catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.